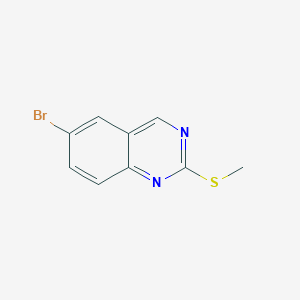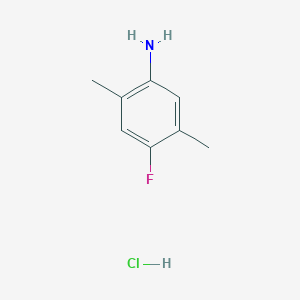![molecular formula C8H10F6N2 B1383384 3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole CAS No. 1803593-35-2](/img/structure/B1383384.png)
3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole
Übersicht
Beschreibung
“3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole” is a synthetic compound with the molecular formula C8H10F6N2 . It has an average mass of 248.169 Da and a monoisotopic mass of 248.074814 Da .
Synthesis Analysis
The synthesis of pyrrole derivatives, including “3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole”, often involves the use of organocatalysis . For instance, Azizi et al. reported a novel two-component strategy that affords N-substituted pyrroles from the reaction of hexane-2,5-dione with several aromatic amines in water by introducing squaric acid as an organocatalyst .Molecular Structure Analysis
The molecular structure of “3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole” is based on the pyrrole ring system, which is a five-membered aromatic heterocycle . The aromaticity of pyrrole is explained by the Hückel 4n + 2 rule, which states that a planar, cyclic, and fully conjugated molecule is aromatic if it contains 4n + 2 π electrons .Chemical Reactions Analysis
Pyrrole derivatives, including “3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole”, are known for their diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .Wissenschaftliche Forschungsanwendungen
Pyrrole is a biologically active scaffold known for its diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products . The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
In terms of synthetic approaches, trifluoroethanol (TFE) was used as a solvent and trifluoroacetic acid (TFA) was used as a catalyst under microwave conditions . Vilsmeir–Haack conditions were applied for formylation of pyrroles under microwave conditions .
Pyrrole and its fluorinated derivatives are known for their diverse biological activities. They are found in many natural products and marketed drugs . Here are some of the applications:
- Antipsychotic : Pyrrole-based drugs are known to have antipsychotic properties .
- β-Adrenergic antagonist : Some pyrrole compounds act as β-adrenergic antagonists .
- Anxiolytic : Pyrrole derivatives can have anxiolytic effects .
- Anticancer : Certain pyrrole compounds have shown anticancer properties against leukemia, lymphoma, and myelofibrosis .
- Antibacterial and Antifungal : Pyrrole derivatives are known for their antibacterial and antifungal properties .
- Antiprotozoal and Antimalarial : Some pyrrole compounds are used as antiprotozoal and antimalarial drugs .
In terms of synthetic approaches, trifluoroethanol (TFE) was used as a solvent and trifluoroacetic acid (TFA) was used as a catalyst under microwave conditions . Vilsmeir–Haack conditions were applied for formylation of pyrroles under microwave conditions .
Pyrrole and its fluorinated derivatives are known for their diverse biological activities. They are found in many natural products and marketed drugs . Here are some of the applications:
- Antipsychotic : Pyrrole-based drugs are known to have antipsychotic properties .
- β-Adrenergic antagonist : Some pyrrole compounds act as β-adrenergic antagonists .
- Anxiolytic : Pyrrole derivatives can have anxiolytic effects .
- Anticancer : Certain pyrrole compounds have shown anticancer properties against leukemia, lymphoma, and myelofibrosis .
- Antibacterial and Antifungal : Pyrrole derivatives are known for their antibacterial and antifungal properties .
- Antiprotozoal and Antimalarial : Some pyrrole compounds are used as antiprotozoal and antimalarial drugs .
In terms of synthetic approaches, trifluoroethanol (TFE) was used as a solvent and trifluoroacetic acid (TFA) was used as a catalyst under microwave conditions . Vilsmeir–Haack conditions were applied for formylation of pyrroles under microwave conditions .
Eigenschaften
IUPAC Name |
3a,6a-bis(trifluoromethyl)-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F6N2/c9-7(10,11)5-1-15-3-6(5,4-16-2-5)8(12,13)14/h15-16H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCZSLMKIQFPOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CNCC2(CN1)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



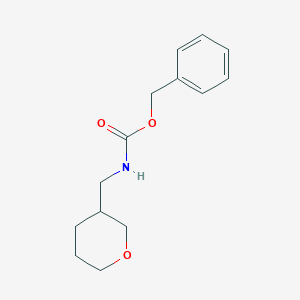
![2-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B1383307.png)
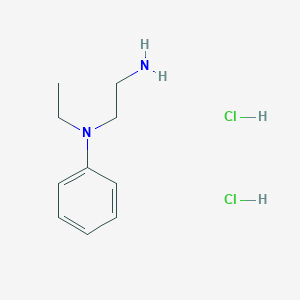
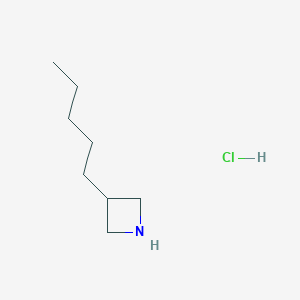
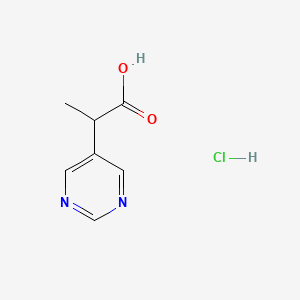
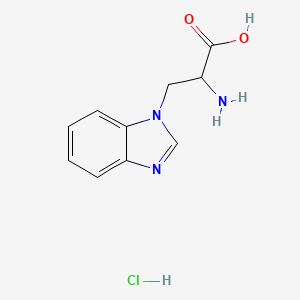
![2-(Aminomethyl)-2-[(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride](/img/structure/B1383313.png)
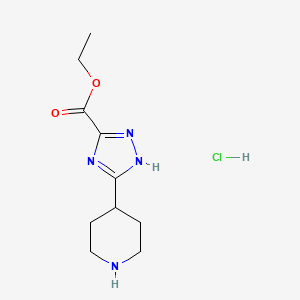
![2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1383316.png)
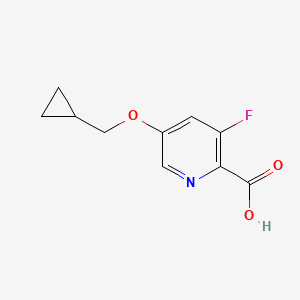
![3-Amino-2-[(4-bromophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1383318.png)
![3-Amino-2-[(2-bromophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1383319.png)
